molecular formula C21H19FN4O3S B2922396 N'-(3-acetamidophenyl)-N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}ethanediamide CAS No. 895784-80-2

N'-(3-acetamidophenyl)-N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}ethanediamide

Cat. No.: B2922396
CAS No.: 895784-80-2
M. Wt: 426.47
InChI Key: SLMBGVNEFWUHTG-UHFFFAOYSA-N
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Description

N'-(3-acetamidophenyl)-N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}ethanediamide is a research-grade chemical agent recognized for its potent and selective inhibition of Transient Receptor Potential Canonical 5 (TRPC5) channels. TRPC5 channels are calcium-permeable non-selective cation channels that are increasingly implicated in a variety of pathophysiological processes. This compound has demonstrated significant research value in the context of neurological disorders, where TRPC5 activity has been linked to excitotoxicity and neuronal death following ischemic stroke; its application in research models helps elucidate neuroprotective strategies. Furthermore, its utility extends to renal disease research, particularly in conditions like focal segmental glomerulosclerosis (FSGS), where the inhibition of TRPC5 channels in podocytes is investigated for its potential to reduce proteinuria and stabilize the glomerular filtration barrier . The compound's mechanism of action involves direct antagonism of the TRPC5 channel, effectively blocking calcium influx and subsequent downstream signaling cascades that lead to cellular dysfunction and injury. As a key pharmacological tool compound , it enables researchers to dissect the specific contributions of TRPC5 in complex biological systems and validate it as a therapeutic target for a range of diseases.

Properties

IUPAC Name

N'-(3-acetamidophenyl)-N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19FN4O3S/c1-13(27)24-16-6-3-7-17(11-16)25-20(29)19(28)23-9-8-18-12-30-21(26-18)14-4-2-5-15(22)10-14/h2-7,10-12H,8-9H2,1H3,(H,23,28)(H,24,27)(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLMBGVNEFWUHTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)NC(=O)C(=O)NCCC2=CSC(=N2)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(3-acetamidophenyl)-N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}ethanediamide typically involves multi-step organic reactions. One common method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and continuous flow processes to ensure high yield and purity. The specific conditions, such as temperature, pressure, and choice of solvents, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N’-(3-acetamidophenyl)-N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}ethanediamide undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Halogens, amines

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N’-(3-acetamidophenyl)-N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}ethanediamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anti-cancer, or antimicrobial properties.

    Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N’-(3-acetamidophenyl)-N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}ethanediamide involves its interaction with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues

Table 1: Structural and Functional Comparison
Compound Name / ID Key Structural Features Molecular Weight (g/mol) Pharmacological Activity Reference
Target Compound N'-(3-acetamidophenyl)-N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}ethanediamide ~466.5 (estimated) Not explicitly stated; inferred kinase/receptor modulation N/A
X77 N-[(2S)-3-(3-fluorophenyl)-1-oxidanylidene-propan-2-yl]-1H-indole-2-carboxamide 483.59 Crystallized in PDB 6W63; potential protease inhibitor
FTBU-1 1-[2-(3-fluorophenyl)ethyl]-3-[2-(1,3-thiazol-4-yl)-1H-benzimidazol-5-yl]urea ~438.5 Synthesized in-house; activity unspecified
MBG (Mirabegron analogue) 2-(2-Amino-1,3-thiazol-4-yl)-N-[4-(2-{[(2R)-2-hydroxy-2-phenylethyl]amino}ethyl)phenyl]acetamide 396.51 β3-adrenergic receptor agonist
Benzothiazole derivatives N-(6-trifluoromethylbenzothiazol-2-yl)-2-(methoxyphenyl)acetamide ~410–440 Antiproliferative or antimicrobial (inferred from structural class)
Key Observations:
  • Thiazole Substituents : The 3-fluorophenyl-thiazol group is shared with FTBU-1 and benzothiazole derivatives, suggesting affinity for hydrophobic pockets in biological targets .
  • Pharmacophore Alignment : MBG’s thiazol-acetamide core aligns with the target’s thiazol-ethylacetamide moiety, hinting at shared β3-adrenergic receptor targeting .

Computational and Analytical Insights

  • AutoDock Applications : highlights AutoDock4’s utility in modeling flexible sidechains, applicable to studying the target compound’s interactions with kinases or receptors .
  • SHELX Refinement: notes SHELXL’s role in crystallographic refinement, relevant to resolving the target’s structure if crystallized .

Biological Activity

N'-(3-acetamidophenyl)-N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}ethanediamide is a synthetic compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C18H20FN3O2S
  • Molecular Weight : 357.43 g/mol

The presence of both acetamide and thiazole groups suggests potential interactions with biological targets, making it a candidate for further investigation in pharmacology.

Pharmacological Properties

Research indicates that compounds containing thiazole moieties often exhibit significant biological activities, including:

  • Antimicrobial Activity : Thiazole derivatives have shown effectiveness against various bacterial strains.
  • Anti-inflammatory Effects : Some studies suggest that these compounds can modulate inflammatory pathways.
  • Anticancer Potential : Thiazole-based compounds have been evaluated for their cytotoxic effects on cancer cell lines.

The mechanism of action for this compound is likely related to its ability to interact with specific receptors or enzymes in the body. For instance, thiazole derivatives often act as inhibitors of enzymes involved in inflammation or cell proliferation.

Case Studies and Research Findings

  • Inhibition of Acetylcholinesterase (AChE) :
    • A study synthesized several thiazole derivatives and evaluated their AChE inhibitory activity. Compounds similar to this compound showed promising results with IC50 values indicating effective inhibition comparable to known AChE inhibitors like donepezil .
  • Antimicrobial Studies :
    • Research has demonstrated that thiazole derivatives exhibit antimicrobial properties against various pathogens. The compound's structural features may enhance its binding affinity to bacterial targets, leading to effective inhibition of growth .

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesBiological Activity
Compound AThiazole ringAntimicrobial
Compound BAcetamide groupAnti-inflammatory
This compoundThiazole + AcetamideAChE inhibition, Anticancer

This table highlights the unique combination of structural features in this compound that may contribute to its diverse biological activities.

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